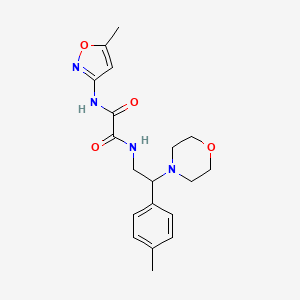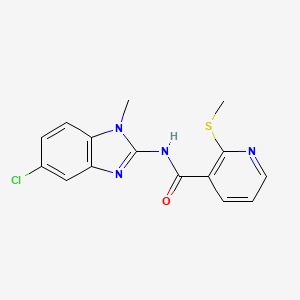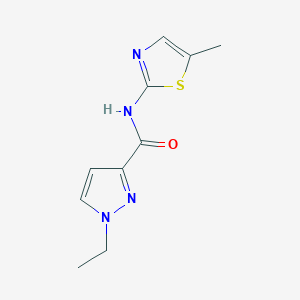![molecular formula C17H12N6O5S B2762677 N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide CAS No. 1170888-16-0](/img/no-structure.png)
N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a thiophene ring, a pyrazole ring, and a nitrofuran moiety. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms and is an essential component of many biological molecules, including DNA and RNA . Thiophene is a five-membered ring with one sulfur atom, and pyrazole is a five-membered ring with two nitrogen atoms. Nitrofuran is a functional group that contains a furan ring with a nitro group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Each of these groups would contribute to the overall properties of the molecule. For example, the pyrimidine ring could participate in hydrogen bonding and π-π stacking interactions, while the nitro group in the nitrofuran moiety could act as an electron-withdrawing group, affecting the electron distribution in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the nitro group could be reduced to an amino group, or the pyrimidine ring could undergo substitution reactions at the positions not blocked by other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the nitro group could make it more reactive. The compound is likely to be soluble in polar solvents due to the presence of several polar functional groups .Applications De Recherche Scientifique
- The compound’s unique structure suggests potential antimicrobial and antifungal properties. Researchers can explore its effectiveness against bacterial and fungal strains, contributing to drug discovery efforts .
- Investigate the compound’s impact on cell proliferation and tumor growth. Its ability to inhibit cancer cell growth could lead to novel therapeutic strategies .
- Evaluate whether this compound affects blood pressure regulation. Understanding its interaction with relevant receptors may reveal antihypertensive mechanisms .
- Assess the compound’s impact on cardiac function. Cardiotonics enhance heart contractility and could be explored for potential cardiovascular treatments .
- Investigate whether the compound modulates inflammatory pathways. Its anti-inflammatory effects could be valuable in treating inflammatory diseases .
- Explore the compound’s efficacy against viral infections. Researchers can assess its activity against specific viruses, potentially identifying new antiviral agents .
Antimicrobial and Antifungal Activity
Antiproliferative and Antitumor Effects
Antihypertensive Properties
Cardiotonic Activity
Anti-Inflammatory Potential
Antiviral Studies
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide involves the synthesis of three intermediate compounds, which are then combined to form the final product. The first intermediate is 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid, which is synthesized from 4-methyl-6-aminopyrimidine. The second intermediate is 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid, which is synthesized from 5-thiophen-2-ylpyrazole. The third intermediate is 5-nitrofuran-2-carboxylic acid, which is synthesized from 5-nitrofuran. These three intermediates are then combined to form the final product.", "Starting Materials": [ "4-methyl-6-aminopyrimidine", "5-thiophen-2-ylpyrazole", "5-nitrofuran", "ethyl chloroformate", "sodium hydroxide", "thionyl chloride", "acetic anhydride", "acetic acid", "sodium acetate", "sodium nitrite", "sulfuric acid", "hydrogen peroxide", "ammonium hydroxide", "ethanol", "water" ], "Reaction": [ "Synthesis of 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid:", "Step 1: React 4-methyl-6-aminopyrimidine with ethyl chloroformate to form 4-methyl-6-(ethoxycarbonyl)aminopyrimidine.", "Step 2: React 4-methyl-6-(ethoxycarbonyl)aminopyrimidine with thionyl chloride to form 4-methyl-6-chloro-2-(ethoxycarbonyl)aminopyrimidine.", "Step 3: React 4-methyl-6-chloro-2-(ethoxycarbonyl)aminopyrimidine with sodium hydroxide to form 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid.", "Synthesis of 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid:", "Step 1: React 5-thiophen-2-ylpyrazole with sodium nitrite and sulfuric acid to form 5-thiophen-2-ylpyrazole-3-carboxylic acid.", "Step 2: React 5-thiophen-2-ylpyrazole-3-carboxylic acid with acetic anhydride to form 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid.", "Synthesis of 5-nitrofuran-2-carboxylic acid:", "Step 1: React 5-nitrofuran with hydrogen peroxide and ammonium hydroxide to form 5-nitrofuran-2-carboxylic acid.", "Final synthesis of N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide:", "Step 1: React 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid with 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid and sodium acetate in acetic acid to form N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide.", "Step 2: React N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide with 5-nitrofuran-2-carboxylic acid in ethanol and water to form N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide." ] } | |
Numéro CAS |
1170888-16-0 |
Nom du produit |
N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |
Formule moléculaire |
C17H12N6O5S |
Poids moléculaire |
412.38 |
Nom IUPAC |
N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N6O5S/c1-9-7-14(24)20-17(18-9)22-13(8-10(21-22)12-3-2-6-29-12)19-16(25)11-4-5-15(28-11)23(26)27/h2-8H,1H3,(H,19,25)(H,18,20,24) |
Clé InChI |
KTUGDESXITUGFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)


![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)


![6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2762607.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2762612.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2762614.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2762617.png)